3-cyclopropyl-1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine
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Overview
Description
2-Amino-3-methyl-3-phenylbutanoic acid . It has the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol . The IUPAC name for this compound is (2S)-2-amino-3-methyl-3-phenylbutanoic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-methyl-3-phenylbutanoic acid can be achieved through various synthetic approaches. One common method involves the Fischer indole synthesis , which is a versatile and widely used method for constructing indole derivatives . Another approach includes the Heck alkylation of an intermediate ketone enolate, followed by the transformation of a ketone carbonyl into an epoxide, and the conversion of the epoxide into an allylic alcohol .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-methyl-3-phenylbutanoic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids , while reduction reactions may yield alcohols .
Scientific Research Applications
2-Amino-3-methyl-3-phenylbutanoic acid has several scientific research applications, including:
Inhibitor Synthesis: It is a component in bestatin, an inhibitor of aminopeptidase B and leucine aminopeptidase.
Antagonistic Properties: It acts as a phenylalanine antagonist for Leuconostoc dextranicum and inhibits the incorporation of thienylalanine in Escherichia coli.
Quantum Computational and Spectroscopic Studies: Density functional theory calculations, spectroscopic studies, and ligand-protein docking have been used to analyze this compound and its derivatives.
Synthesis of Derivatives:
Microcystin Analysis: The compound has been used in the analysis of microcystins, a family of toxic peptides.
Mechanism of Action
The mechanism of action of 2-Amino-3-methyl-3-phenylbutanoic acid involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of aminopeptidase B and leucine aminopeptidase, which are enzymes involved in protein degradation. The stereochemistry of the compound, determined using X-ray crystallography, is significant for understanding its role in inhibitor synthesis.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to 2-Amino-3-methyl-3-phenylbutanoic acid include:
3-Amino-2-hydroxy-4-phenylbutanoic acid: An important peptide bond isostere related to this compound.
Tetrazole-containing derivatives:
Uniqueness
The uniqueness of 2-Amino-3-methyl-3-phenylbutanoic acid lies in its specific structure and stereochemistry, which contribute to its distinct biological activities and applications in scientific research. Its role as a component in bestatin and its antagonistic properties make it a valuable compound for various studies.
Properties
IUPAC Name |
3-cyclopropyl-1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4/c1-4-9-8-11-10-7(6-2-3-6)12(8)5-1/h6H,1-5H2,(H,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWRUILUSIJCSFK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C2NN=C(N2C1)C3CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN=C2NN=C(N2C1)C3CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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